N-[1-(furan-3-yl)propan-2-yl]-2,2-diphenylacetamide
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Overview
Description
N-[1-(furan-3-yl)propan-2-yl]-2,2-diphenylacetamide is a chemical compound that features a furan ring, a propan-2-yl group, and a diphenylacetamide moiety
Mechanism of Action
Biochemical Pathways
Although specific pathways remain elusive, we can explore potential downstream effects. Furan derivatives have been associated with various biological activities, including anti-inflammatory, antibacterial, and anticancer properties . Therefore, we can infer that this compound might impact pathways related to inflammation, cell proliferation, or cell survival.
Action Environment
Environmental factors, such as pH, temperature, and co-administered drugs, can impact drug efficacy and stability. For instance, furan derivatives may undergo metabolic transformations under different conditions. Studying these factors is essential for optimizing therapeutic outcomes.
References:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(furan-3-yl)propan-2-yl]-2,2-diphenylacetamide typically involves the reaction of 1-(furan-3-yl)propan-2-amine with 2,2-diphenylacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(furan-3-yl)propan-2-yl]-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the diphenylacetamide moiety can be reduced to form the corresponding alcohol.
Substitution: The amide nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amides depending on the reagents used.
Scientific Research Applications
N-[1-(furan-3-yl)propan-2-yl]-2,2-diphenylacetamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential antimicrobial and anti-HIV properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
N-[1-(furan-3-yl)propan-2-yl]-9H-xanthene-9-carboxamide: This compound also features a furan ring and has been studied for its antimicrobial and anti-HIV properties.
1-(furan-2-yl)propan-1-ol: Used in the synthesis of various pharmaceuticals and natural products.
1-furan-2-yl-3-pyridin-2-yl-propenone: Known for its anti-inflammatory activity.
Uniqueness
N-[1-(furan-3-yl)propan-2-yl]-2,2-diphenylacetamide is unique due to its specific combination of a furan ring, a propan-2-yl group, and a diphenylacetamide moiety. This structure imparts distinct chemical and biological properties, making it valuable for diverse applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
N-[1-(furan-3-yl)propan-2-yl]-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2/c1-16(14-17-12-13-24-15-17)22-21(23)20(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-13,15-16,20H,14H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEBQOULZFLWJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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